

Application Notes and Protocols for the Laboratory Synthesis of Dinitolmide

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Compound of Interest

Compound Name: Dinitolmide

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Introduction

Dinitolmide, with the IUPAC name 2-methyl-3,5-dinitrobenzamide, is an anticoccidial agent primarily used as a feed additive in the poultry industry to control coccidiosis.[1][2][3][4] Its synthesis in a laboratory setting is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This document provides detailed protocols for the synthesis of **dinitolmide**, intended for use by qualified researchers in a laboratory environment. The synthesis involves two primary stages: the nitration of o-toluic acid to form the intermediate 3,5-dinitro-o-toluic acid, followed by the amidation of this intermediate to produce **dinitolmide**.

Chemical Properties

- IUPAC Name: 2-methyl-3,5-dinitrobenzamide[1]
- Synonyms: 3,5-Dinitro-o-toluamide, Zoalene[1]
- CAS Number: 148-01-6[1]
- Molecular Formula: $C_8H_7N_3O_5$ [1]
- Molecular Weight: 225.16 g/mol [1]

- Appearance: Yellowish, crystalline solid[1][5]
- Melting Point: Approximately 177-185 °C[1][2]
- Solubility: Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethylformamide.[1][5]

Experimental Protocols

The synthesis of **dinitolmide** is presented in two main experimental protocols:

- Protocol 1: Nitration of o-Toluic Acid to 3,5-Dinitro-o-toluic Acid
- Protocol 2: Amidation of 3,5-Dinitro-o-toluic Acid to **Dinitolmide**

Protocol 1: Synthesis of 3,5-Dinitro-o-toluic Acid

This procedure details the nitration of o-toluic acid using a mixture of nitric acid and sulfuric acid.

Materials and Reagents:

- o-Toluic acid
- Concentrated nitric acid
- Concentrated sulfuric acid
- Ice
- Distilled water
- Beakers
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Buchner funnel and flask
- Filter paper

Procedure:

- In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
- Cool the sulfuric acid in an ice bath.
- Slowly add o-toluic acid to the cooled sulfuric acid while stirring to ensure it dissolves completely.
- Once the o-toluic acid is dissolved, begin the dropwise addition of concentrated nitric acid from the dropping funnel. Maintain the temperature of the reaction mixture between 25-30 °C using the ice bath.
- After the addition of nitric acid is complete, continue stirring the mixture at room temperature for approximately 2.5 hours.^[6]
- Upon completion of the reaction, carefully pour the reaction mixture over crushed ice with constant stirring.
- The 3,5-dinitro-o-toluic acid will precipitate as a solid.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with cold distilled water to remove any residual acid.
- Dry the product thoroughly. The expected yield is approximately 92-95%.^[6]

Protocol 2: Synthesis of **Dinitolmide** (2-methyl-3,5-dinitrobenzamide)

This protocol describes the conversion of 3,5-dinitro-o-toluic acid to **dinitolmide** via an acyl chloride intermediate, followed by amidation.

Materials and Reagents:

- 3,5-Dinitro-o-toluic acid
- Thionyl chloride (SOCl_2)
- Dichloroethane (solvent)
- N,N-Dimethylformamide (DMF) (catalyst)
- Concentrated aqueous ammonia
- Beakers
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Buchner funnel and flask
- Filter paper

Procedure:

Part A: Formation of 3,5-Dinitro-o-toluoyl Chloride

- In a round-bottom flask, suspend the dry 3,5-dinitro-o-toluic acid in dichloroethane.
- Add a catalytic amount of DMF.
- Slowly add thionyl chloride to the mixture.

- Heat the mixture to reflux and maintain for a period to ensure complete conversion to the acyl chloride. The progress of the reaction can be monitored by techniques such as TLC.
- After the reaction is complete, the excess thionyl chloride and dichloroethane can be removed under reduced pressure, though this "one-pot" protocol proceeds directly to amidation.^[2]

Part B: Amidation to **Dinitolmide**

- In a separate flask, place concentrated aqueous ammonia and cool it in an ice bath to approximately 15 °C.^[2]
- Slowly add the solution of 3,5-dinitro-o-toluoyl chloride in dichloroethane from Part A to the cooled ammonia solution with vigorous stirring. Maintain the temperature below 30 °C.^[2]
- After the addition is complete, continue to stir the mixture for 1-2 hours.^[7]
- The **dinitolmide** product will precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the product with cold water and dry it thoroughly. The expected yield for this two-step process from the toluic acid is high, with a reported total yield of up to 96%.^[2]

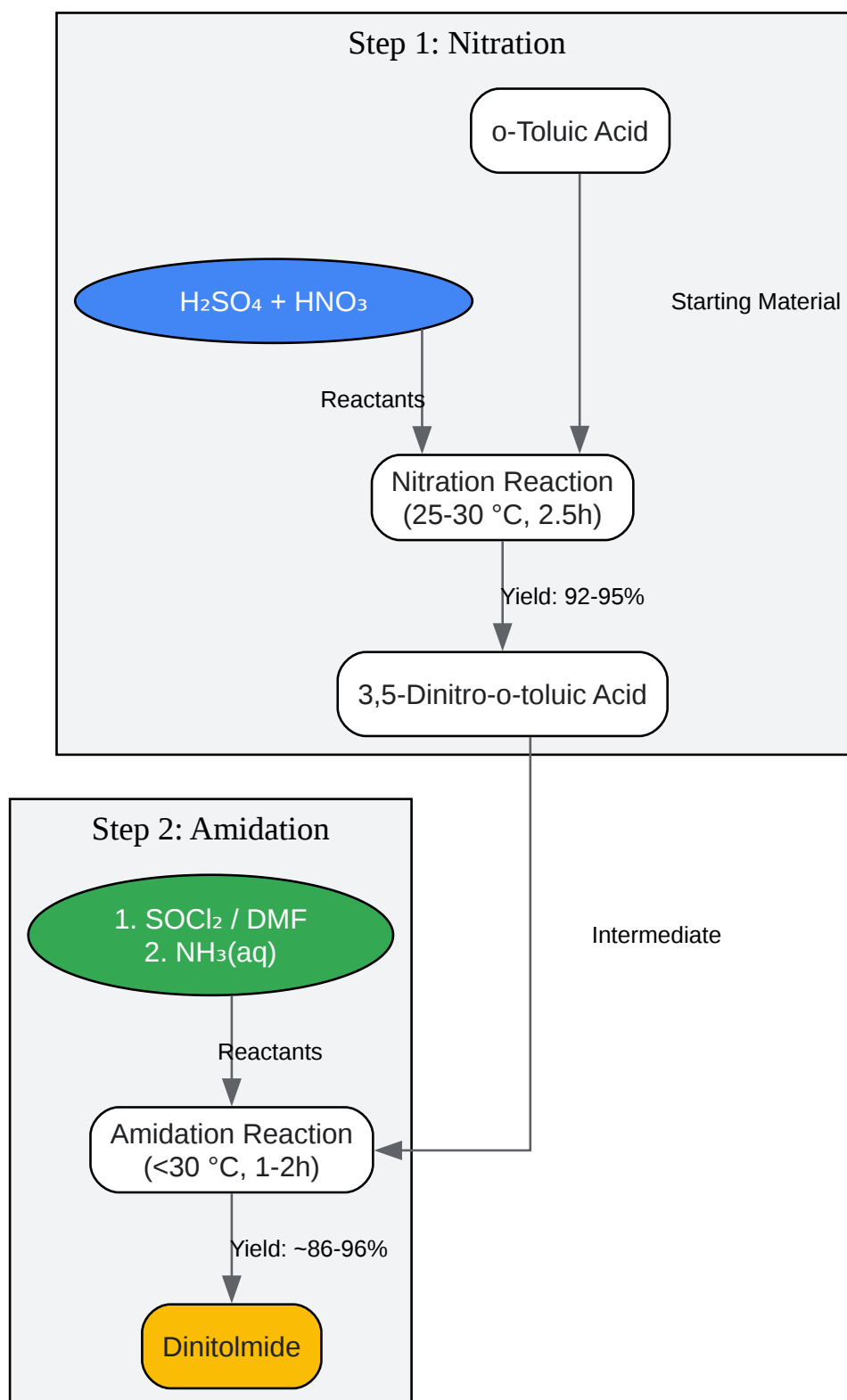
Data Presentation

The following table summarizes the key quantitative data for the synthesis of **dinitolmide**.

| Parameter | 3,5-Dinitro-o-toluic Acid (Intermediate) | Dinitolmide (Final Product) | Reference(s) |
|-------------------|---|---|--------------|
| Molecular Formula | C ₈ H ₆ N ₂ O ₆ | C ₈ H ₇ N ₃ O ₅ | [8] |
| Molecular Weight | 226.14 g/mol | 225.16 g/mol | [8] |
| Melting Point | 204-207 °C | 183-185 °C | [2][6] |
| Yield | 92-95% | ~86-96% (from intermediate) | [2][6][7] |
| Purity (HPLC) | - | >98% | [2] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the **dinitolmide** synthesis process.



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Caption: Workflow for the two-step synthesis of **Dinitolmide**.



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Caption: Chemical transformation pathway for **Dinitolmide** synthesis.

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